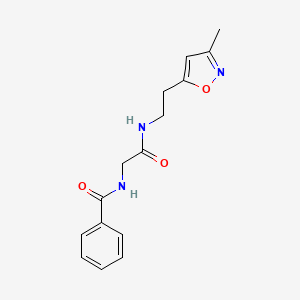

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[2-(3-methyl-1,2-oxazol-5-yl)ethylamino]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-11-9-13(21-18-11)7-8-16-14(19)10-17-15(20)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVDHSOFSBCYDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCNC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing isoxazoles involves the cyclization of β-keto hydroxamic acids in the presence of hydrochloric acid . Another method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs scalable and efficient synthetic routes. For example, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Chemical Reactions Analysis

Types of Reactions: N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution. The isoxazole ring can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition with alkenes or alkynes .

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include molecular iodine, hydroxylamine, and tert-butyl nitrite. Reaction conditions often involve the use of bases like 1,4-diazabicyclo[2.2.2]octane or n-BuLi .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of terminal alkynes with n-BuLi and aldehydes followed by treatment with molecular iodine and hydroxylamine yields 3,5-disubstituted isoxazoles .

Scientific Research Applications

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide has various scientific research applications due to its biological activities. Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . These compounds are valuable in medicinal chemistry for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can modulate various biological pathways, including those involved in inflammation, cancer cell proliferation, and microbial growth . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

- Benzamide core : A common pharmacophore in drug design.

- Ethylamino-oxoethyl linker: Provides a flexible, polar bridge between the benzamide and isoxazole.

Table 1: Structural Comparison with Analogs

Key Observations :

- The target compound’s isoxazole ring distinguishes it from the N,O-bidentate compound in and the polycyclic system in .

- Analogs in and often replace the ethylamino-oxoethyl linker with thioethers or incorporate nitro groups, which may enhance metabolic stability or electron-withdrawing effects .

- The benzamide core is conserved across all analogs, underscoring its versatility in drug design.

Biological Activity

N-(2-((2-(3-methylisoxazol-5-yl)ethyl)amino)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of modulating immune responses and exhibiting anticancer properties. This article aims to compile and synthesize findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be described structurally as follows:

This structure features a benzamide core, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

- Anti-inflammatory Activity :

-

Anticancer Properties :

- Preliminary studies indicate that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The structure–activity relationship (SAR) studies reveal that modifications to the benzamide structure can enhance or diminish anticancer efficacy.

Antimicrobial Activity

A study focusing on related compounds demonstrated that certain benzamide derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were assessed, revealing selective activity against specific strains .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 12.5 | Staphylococcus aureus |

| Compound B | 25 | Escherichia coli |

| Compound C | 10 | Bacillus subtilis |

Cytotoxicity Assays

Cytotoxicity was evaluated using various cancer cell lines. The results indicated that certain structural modifications significantly enhanced the compound's potency.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | Study A |

| A549 | 20 | Study B |

| PC3 | 18 | Study C |

Case Studies

-

Case Study on IL-17A Modulation :

In a preclinical model, this compound was shown to reduce IL-17A levels significantly, leading to decreased inflammation in models of rheumatoid arthritis . -

Anticancer Efficacy :

A series of experiments conducted on MCF-7 cells revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.